6-Ethyl-1H-indole-3-carbaldehyde
Overview
Description
6-Ethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features an ethyl group at the 6th position and an aldehyde group at the 3rd position of the indole ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1H-indole-3-carbaldehyde can be achieved through various methods. One common approach involves the reaction of gramine with hexamethylenetetramine (HMTA) using ceric ammonium nitrate (CAN-SiO2) as a catalyst . This method provides good yields and is widely used in the preparation of indole derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-Ethyl-1H-indole-3-carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 3rd positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: 6-Ethyl-1H-indole-3-carboxylic acid.
Reduction: 6-Ethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
6-Ethyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a precursor to bioactive molecules that modulate biological processes. For example, it can be converted into indole-3-acetic acid, a plant hormone involved in growth and development . Additionally, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Lacks the ethyl group at the 6th position.
6-Methyl-1H-indole-3-carbaldehyde: Features a methyl group instead of an ethyl group at the 6th position.
1H-indole-3-carboxaldehyde: Lacks any substituent at the 6th position.
Uniqueness
6-Ethyl-1H-indole-3-carbaldehyde is unique due to the presence of the ethyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a precursor for synthesizing novel compounds with improved properties.
Properties
IUPAC Name |
6-ethyl-1H-indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-3-4-10-9(7-13)6-12-11(10)5-8/h3-7,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBTVKIZVNYDEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CN2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618763 | |
Record name | 6-Ethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170489-33-5 | |
Record name | 6-Ethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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